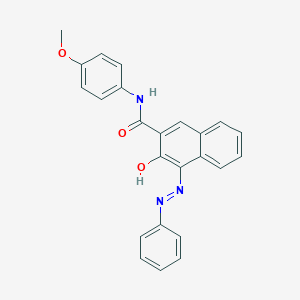
Tetrakis(2-hydroxyethyl) silicate
描述
Tetrakis(2-hydroxyethyl) silicate is a chemical compound with the molecular formula C8H20O8Si. It is a silicate ester where the silicon atom is bonded to four 2-hydroxyethyl groups. This compound is known for its excellent water solubility and compatibility with biopolymers, making it a valuable precursor in various sol-gel processes .
作用机制
Target of Action
The primary target of Tetrakis(2-hydroxyethyl) silicate is silicateins , a family of enzymes that play a key role in the formation of the marine sponge skeleton . The compound serves as a substrate for these enzymes, facilitating their function.
Mode of Action
This compound interacts with its targets, the silicateins, through a process of proton-transfer . The compound coordinates through all its potential donor sites to the ion . This interaction results in changes in the structure and function of the target enzymes, enhancing their ability to form the marine sponge skeleton .
Biochemical Pathways
The action of this compound affects the biosilicification pathway . This pathway is responsible for the formation of silica structures in marine sponges. By serving as a substrate for silicateins, this compound facilitates the formation of these structures, impacting the downstream effects of the pathway.
Pharmacokinetics
Its solubility and hydrolysis rate may impact its bioavailability
Result of Action
The result of this compound’s action is the enhanced formation of the marine sponge skeleton . By serving as a substrate for silicateins, the compound facilitates the formation of silica structures, contributing to the structural integrity of the sponge.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the compound’s interaction with silicateins and its role in the biosilicification pathway may be affected by changes in these environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(2-hydroxyethyl) silicate can be synthesized through the reaction of silicon tetrachloride with ethylene glycol. The reaction typically occurs under controlled conditions to ensure the complete substitution of chlorine atoms with 2-hydroxyethyl groups. The general reaction is as follows: [ \text{SiCl}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ethylene glycol as a solvent and reactant. The process is carried out in a reactor where silicon tetrachloride is gradually added to ethylene glycol under stirring and controlled temperature conditions. The by-product, hydrogen chloride, is removed to drive the reaction to completion .
化学反应分析
Types of Reactions: Tetrakis(2-hydroxyethyl) silicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental in sol-gel processes where the compound transforms from a liquid solution into a gel.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. [ \text{Si(OCH}_2\text{CH}_2\text{OH})_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{HOCH}_2\text{CH}_2\text{OH} ]
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a three-dimensional silica network. [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]
Major Products: The primary products of these reactions are silica (SiO2) and ethylene glycol. The silica network formed is often used in various applications, including coatings, adhesives, and biomedical materials .
科学研究应用
Tetrakis(2-hydroxyethyl) silicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in sol-gel processes to synthesize silica-based materials with tailored properties.
Biology: The compound’s compatibility with biopolymers makes it suitable for immobilizing biological molecules, such as enzymes and cells, in silica matrices.
Medicine: It is explored for drug delivery systems and tissue engineering due to its biocompatibility and ability to form porous structures.
Industry: this compound is used in the production of coatings, adhesives, and sealants, providing enhanced durability and performance
相似化合物的比较
Tetraethoxysilane (TEOS): Unlike tetrakis(2-hydroxyethyl) silicate, tetraethoxysilane has ethoxy groups instead of 2-hydroxyethyl groups. TEOS is less water-soluble but widely used in sol-gel processes.
Tetramethoxysilane (TMOS): Similar to TEOS, TMOS has methoxy groups and is also used in sol-gel chemistry. It is more volatile and reactive compared to this compound.
Uniqueness: this compound stands out due to its excellent water solubility and compatibility with biopolymers. This makes it particularly useful in applications where biocompatibility and aqueous processing are essential .
属性
IUPAC Name |
tetrakis(2-hydroxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O8Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFIZJRFOOZIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[Si](OCCO)(OCCO)OCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066226 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17622-94-5 | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17622-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017622945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-hydroxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-hydroxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


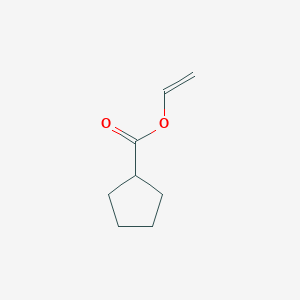
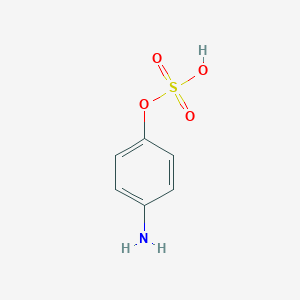

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

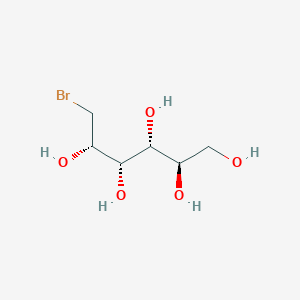


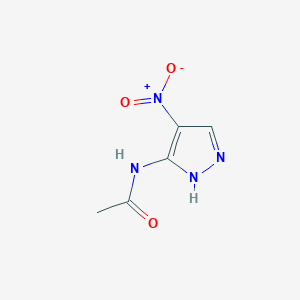
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)

